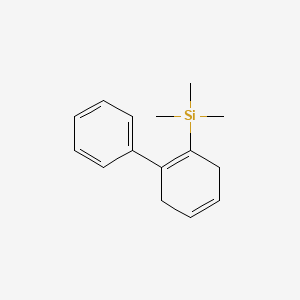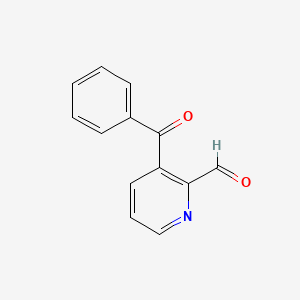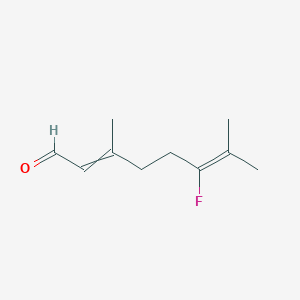
6-Fluoro-3,7-dimethylocta-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3,7-dimethylocta-2,6-dienal is a chemical compound with the molecular formula C10H15FO. It is a fluorinated derivative of citral, which is a naturally occurring compound found in the oils of several plants, including lemongrass. The presence of a fluorine atom in its structure makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,7-dimethylocta-2,6-dienal can be achieved through several synthetic routes. One common method involves the fluorination of citral using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile, under controlled temperature and pressure conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,7-dimethylocta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of 6-Fluoro-3,7-dimethylocta-2,6-dienoic acid.
Reduction: Formation of 6-Fluoro-3,7-dimethylocta-2,6-dienol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3,7-dimethylocta-2,6-dienal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,7-dimethylocta-2,6-dienal involves its interaction with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Citral: The non-fluorinated parent compound, found in natural sources like lemongrass oil.
6-Chloro-3,7-dimethylocta-2,6-dienal: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
6-Bromo-3,7-dimethylocta-2,6-dienal: A brominated analog with distinct chemical and biological properties.
Uniqueness
6-Fluoro-3,7-dimethylocta-2,6-dienal is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
663884-20-6 |
|---|---|
Molecular Formula |
C10H15FO |
Molecular Weight |
170.22 g/mol |
IUPAC Name |
6-fluoro-3,7-dimethylocta-2,6-dienal |
InChI |
InChI=1S/C10H15FO/c1-8(2)10(11)5-4-9(3)6-7-12/h6-7H,4-5H2,1-3H3 |
InChI Key |
AJMLVBTVHQFTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CCC(=CC=O)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


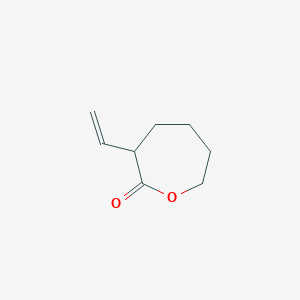
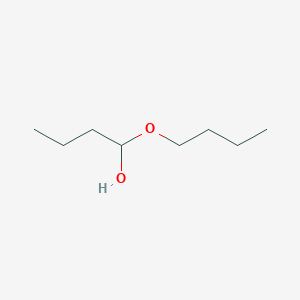
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
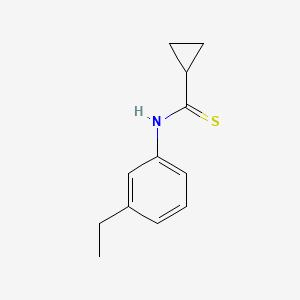
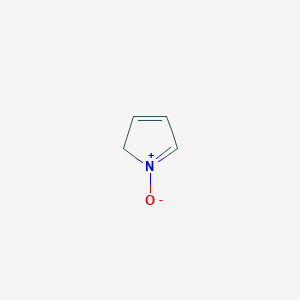


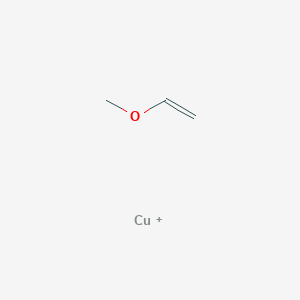
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
